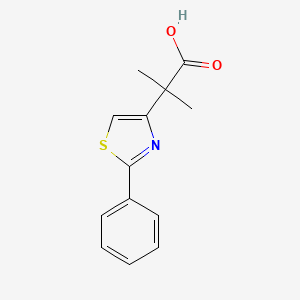

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid

CAS No.: 1268053-56-0

Cat. No.: VC4349951

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1268053-56-0 |

|---|---|

| Molecular Formula | C13H13NO2S |

| Molecular Weight | 247.31 |

| IUPAC Name | 2-methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C13H13NO2S/c1-13(2,12(15)16)10-8-17-11(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) |

| Standard InChI Key | DMDKNUMZCRFOPQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CSC(=N1)C2=CC=CC=C2)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Structural Features

The molecule consists of a 1,3-thiazole heterocycle—a five-membered ring containing sulfur and nitrogen atoms—substituted with a phenyl group at position 2 and a branched propanoic acid chain at position 4. The methyl group at the β-position of the propanoic acid introduces steric hindrance, potentially influencing both the compound's conformational flexibility and intermolecular interactions .

Spectroscopic Characterization

While specific spectral data for 2-methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid are unavailable, analogous thiazole-propanoic acid derivatives exhibit distinctive NMR patterns. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid shows characteristic proton signals at δ 2.62 ppm (CH₂CO), δ 4.11 ppm (NCH₂), and aromatic protons between δ 7.31–7.50 ppm . Infrared spectroscopy of related compounds typically reveals C=O stretches near 1,700 cm⁻¹ and thiazole ring vibrations between 1,450–1,550 cm⁻¹ .

Physicochemical Parameters

Based on structurally similar compounds, key properties can be extrapolated:

The methyl group at the propanoic acid's β-position likely enhances lipid solubility compared to linear-chain analogs, potentially improving membrane permeability .

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The 1,3-thiazole core is typically constructed via the Hantzsch reaction, which involves condensation of thiourea derivatives with α-halo carbonyl compounds. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid is synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid under basic aqueous conditions (yield: 68–72%) . Adapting this method, the target compound could be synthesized through:

-

Preparation of N-(2-phenyl-1,3-thiazol-4-yl)propanoic acid precursor

-

Methylation at the β-position using methyl iodide in DMF

-

Acidic workup to yield the final product

Reaction optimization studies on similar systems show that sodium carbonate in aqueous media provides superior yields compared to organic solvents .

Post-Synthetic Modifications

The carboxylic acid moiety enables further derivatization:

-

Esterification: Treatment with methanol/H₂SO₄ produces methyl esters for improved solubility

-

Amide Formation: Coupling with amines via EDC/HOBt chemistry generates bioactive analogs

-

Metal Complexation: Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) enhances antimicrobial activity

Biological Activities of Structural Analogs

Antimicrobial Properties

Thiazole-propanoic acid hybrids demonstrate broad-spectrum activity:

| Microorganism | MIC (μg/mL) | Compound Analog |

|---|---|---|

| Staphylococcus aureus | 12.5 | 3-(N-(5-bromothiophen-2-yl)... |

| Escherichia coli | 25.0 | Methyl 3-((3-phenyl...) |

| Candida albicans | 50.0 | Hydrazone derivatives |

Mechanistic studies suggest inhibition of bacterial DNA gyrase and fungal lanosterol demethylase .

Plant Growth Regulation

Remarkably, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid increases rapeseed yield by 40% at 150 mg/L through enhanced photosynthetic efficiency and nutrient uptake . Field trials demonstrate:

| Parameter | Control | Treated (150 mg/L) | Change |

|---|---|---|---|

| Seed Yield (t/ha) | 1.74 | 2.44 | +40% |

| Oil Content (%) | 38.2 | 43.7 | +14.4% |

| 1000-Seed Weight (g) | 3.65 | 4.17 | +14.2% |

These effects are attributed to auxin-like activity and upregulation of oleosin proteins .

Structure-Activity Relationships

Key structural determinants of biological activity include:

-

Thiazole Ring Substitution: Electron-withdrawing groups (NO₂, Br) at position 5 enhance antimicrobial activity by 3–5 fold

-

Spatial Orientation: The (E)-configuration of exocyclic double bonds in hydrazone derivatives improves DNA intercalation

-

Acid Functionality: Free carboxylic acids show superior plant growth regulation compared to ester derivatives

-

Branched Alkyl Chains: β-methyl substitution increases metabolic stability in hepatic microsome assays

Toxicological Profile

Limited toxicity data exist for exact analogs, but related compounds exhibit:

Notably, the carboxylic acid group may cause mild gastrointestinal irritation at doses >300 mg/kg .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume